
Tripeptide-10 citrulline Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripeptide-10 citrulline acetate, also known under the trade name Decorinyl®, is a synthetic tetrapeptide that mimics the action of decorin, a protein that regulates collagen fibrillogenesis. This compound is primarily used in the cosmetic industry for its anti-aging properties, as it helps improve collagen structures and restore skin suppleness and resiliency .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tripeptide-10 citrulline acetate is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin and purification using techniques like HPLC.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards for cosmetic applications .
Analyse Des Réactions Chimiques
Types of Reactions
Tripeptide-10 citrulline acetate primarily undergoes peptide bond formation during its synthesis. It can also participate in:
Hydrolysis: Breaking down into individual amino acids under acidic or basic conditions.
Oxidation: Potential oxidation of amino acid side chains, particularly methionine and cysteine residues.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC, and HATU.
Deprotection Reagents: TFA (trifluoroacetic acid) for removing protecting groups.
Cleavage Reagents: TFA and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products
The major product of these reactions is the desired peptide sequence, this compound. By-products may include truncated peptides and amino acid derivatives .
Applications De Recherche Scientifique
Tripeptide-10 citrulline acetate has a wide range of applications in scientific research:
Cosmetic Industry: Used in anti-aging formulations to improve skin elasticity and reduce wrinkles
Biological Research: Studied for its role in collagen fibrillogenesis and potential therapeutic applications in wound healing and tissue regeneration.
Medical Research: Investigated for its potential in treating skin disorders and enhancing the efficacy of other cosmetic ingredients.
Mécanisme D'action
Tripeptide-10 citrulline acetate mimics the action of decorin, a protein that regulates collagen fibrillogenesis. It binds to collagen fibrils, ensuring uniformity in fibril diameter and regular spacing. This action helps maintain tissue shape and provides skin suppleness. The peptide also enhances collagen stability and organization, leading to improved skin appearance and resilience .
Comparaison Avec Des Composés Similaires
Similar Compounds
Palmitoyl Tetrapeptide-7: Known for its anti-inflammatory properties and ability to improve skin elasticity.
Palmitoyl Oligopeptide: Enhances collagen production and skin repair.
Acetyl Hexapeptide-8: Reduces the appearance of wrinkles by inhibiting neurotransmitter release.
Uniqueness
Tripeptide-10 citrulline acetate stands out due to its specific action on collagen fibrillogenesis, mimicking decorin’s natural role in the skin. This unique mechanism makes it particularly effective in improving skin structure and resilience compared to other peptides .
Propriétés
Formule moléculaire |
C24H46N8O9 |
|---|---|
Poids moléculaire |
590.7 g/mol |
Nom IUPAC |
acetic acid;(3S)-4-[[(2S,3S)-1-[[(2S)-1-amino-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H42N8O7.C2H4O2/c1-3-12(2)17(21(36)28-14(18(25)33)8-6-10-27-22(26)37)30-20(35)15(11-16(31)32)29-19(34)13(24)7-4-5-9-23;1-2(3)4/h12-15,17H,3-11,23-24H2,1-2H3,(H2,25,33)(H,28,36)(H,29,34)(H,30,35)(H,31,32)(H3,26,27,37);1H3,(H,3,4)/t12-,13-,14-,15-,17-;/m0./s1 |
Clé InChI |
VUXBTWCPHLKXLK-MITSATPMSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N.CC(=O)O |
SMILES canonique |
CCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


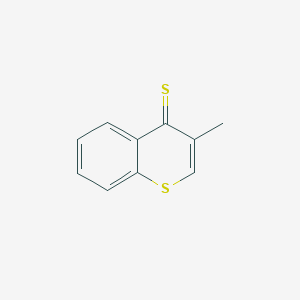
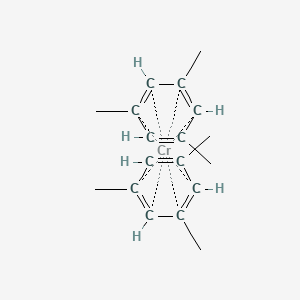

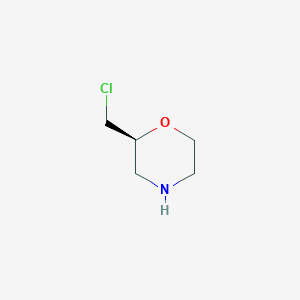
![2,12-Diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid](/img/structure/B14758393.png)
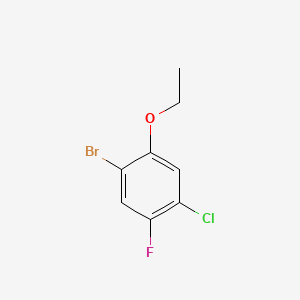


![[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)

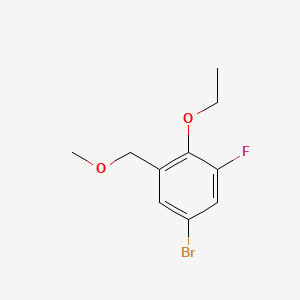

![2'H-Spiro[1,3-dioxolane-2,1'-naphthalene]](/img/structure/B14758446.png)

